

Unveiling the Electronic Landscape of Monoclinic Arsenic Telluride (α-As₂Te₃): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diarsenic tritelluride	
Cat. No.:	B1588749	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of monoclinic arsenic telluride (α -As₂Te₃), a material of growing interest in the fields of thermoelectrics and topological materials. This document synthesizes key findings from theoretical and experimental investigations, presenting data in a structured format to facilitate understanding and further research.

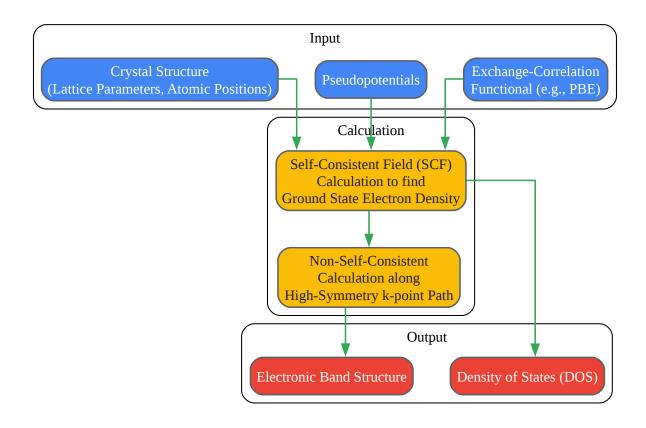
Crystalline Structure of Monoclinic As₂Te₃

Monoclinic α-As₂Te₃ is a layered semiconductor material. The crystal structure is characterized by the space group C2/m. Within the layers, arsenic and tellurium atoms are covalently bonded, while weaker van der Waals forces hold the layers together. This layered nature is expected to lead to anisotropic electronic properties.

Table 1: Crystallographic Data for Monoclinic As₂Te₃

Parameter	Value	Reference
Crystal System	Monoclinic	
Space Group	C2/m	-
Lattice Constant a	14.339 Å	-
Lattice Constant b	4.006 Å	-
Lattice Constant c	9.873 Å	-
Angle β	95°	-

Theoretical Electronic Band Structure


The electronic band structure of monoclinic As₂Te₃ has been investigated using first-principles calculations based on Density Functional Theory (DFT). These calculations provide valuable insights into the material's electronic properties, such as its band gap and the nature of its charge carriers.

Computational Methodology: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core idea of DFT is to map the complex many-electron problem onto a simpler problem of non-interacting electrons moving in an effective potential.

A typical DFT workflow for calculating the electronic band structure is as follows:

Click to download full resolution via product page

DFT calculation workflow for electronic band structure.

Studies on monoclinic As₂Te₃ have employed the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for the exchange-correlation functional.

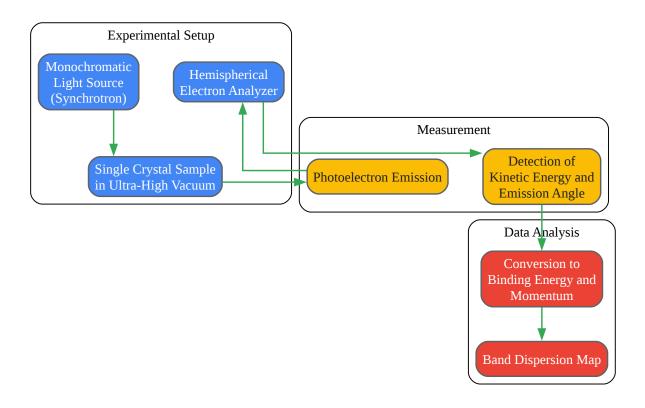
Calculated Band Structure

Theoretical calculations predict that monoclinic As₂Te₃ is a semiconductor with an indirect band gap at ambient pressure. The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone. The calculated band gap values vary depending on the specifics of the calculation, but they are generally in the range of 0.2-0.3 eV.

Table 2: Theoretical Electronic Band Structure Data for Monoclinic As2Te3

Parameter	Value	Method	Reference
Band Gap Type	Indirect	DFT (PBE)	
Calculated Band Gap	~0.2-0.3 eV	DFT (PBE)	

Experimental Electronic Band Structure


Experimental techniques are crucial for validating theoretical predictions and providing a direct measurement of the electronic band structure. For monoclinic As₂Te₃, Scanning Tunneling Spectroscopy (STS) has been used to determine the band gap. While a dedicated Angle-Resolved Photoemission Spectroscopy (ARPES) study on the monoclinic phase is not readily available in the literature, the general principles of this powerful technique are described below.

Experimental Methodology: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids. The experiment is based on the photoelectric effect. When a photon from a high-intensity, monochromatic light source (typically a synchrotron) strikes the sample, it excites an electron, which is then emitted from the material's surface. By measuring the kinetic energy and the emission angle of these photoelectrons, one can determine their binding energy and momentum within the crystal, thus mapping out the band dispersion.

The experimental workflow for an ARPES experiment is as follows:

Click to download full resolution via product page

ARPES experimental workflow.

Experimental Results

Scanning Tunneling Spectroscopy (STS) measurements on α -As₂Te₃ have revealed an electronic band gap of approximately 0.4 eV. This experimental value is slightly larger than the band gaps predicted by standard DFT calculations, a common discrepancy that can be attributed to the approximations inherent in the theoretical methods.

Table 3: Experimental Electronic Band Structure Data for Monoclinic As₂Te₃

Parameter	Value	Method	Reference
Band Gap	~0.4 eV	STS	

Summary and Outlook

This guide has provided a detailed overview of the electronic band structure of monoclinic As₂Te₃, combining both theoretical and experimental findings. The key takeaways are:

- Monoclinic As₂Te₃ possesses a layered crystal structure with the space group C2/m.
- DFT calculations predict it to be a semiconductor with an indirect band gap.
- Experimental STS measurements have determined the band gap to be approximately 0.4 eV.

Further experimental investigations, particularly through Angle-Resolved Photoemission Spectroscopy, would be highly valuable to directly visualize the band dispersions and provide a more complete picture of the electronic structure of this promising material. Such studies would be instrumental in guiding the development of future electronic and thermoelectric devices based on monoclinic arsenic telluride.

 To cite this document: BenchChem. [Unveiling the Electronic Landscape of Monoclinic Arsenic Telluride (α-As₂Te₃): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588749#electronic-band-structure-of-monoclinic-as-te]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com